molecular formula C20H17FN4O2S2 B2598830 N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 872594-74-6

N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2598830
CAS No.: 872594-74-6
M. Wt: 428.5
InChI Key: RYDASZOWMBCSQQ-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a 4-fluorobenzylthio group. The amide moiety is derived from 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, forming a structurally distinct hybrid of a thiadiazole-thioether and a pyrrolidinecarboxamide. Key structural attributes include:

  • Pyrrolidinecarboxamide: Introduces conformational rigidity and hydrogen-bonding capacity.

Properties

IUPAC Name

N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S2/c21-15-8-6-13(7-9-15)12-28-20-24-23-19(29-20)22-18(27)14-10-17(26)25(11-14)16-4-2-1-3-5-16/h1-9,14H,10-12H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDASZOWMBCSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The resulting thiadiazole intermediate is then subjected to nucleophilic substitution reactions with 4-fluorobenzyl chloride to introduce the fluorobenzylthio group.

The pyrrolidine-3-carboxamide moiety can be synthesized separately through the reaction of phenylacetic acid with an appropriate amine, followed by cyclization and oxidation steps. The final step involves coupling the thiadiazole and pyrrolidine intermediates under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, solvent recycling, and the development of more efficient catalysts for key reactions.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and sulfur-containing groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols under suitable conditions.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the pyrrolidine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the design of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. The thiadiazole ring and fluorobenzyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, potentially disrupting normal cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between the target compound and related derivatives:

Compound Name Thiadiazole Substituent Amide Type Melting Point (°C) Yield (%) Biological Activity (if reported) Reference
N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide (Target) 4-Fluorobenzylthio Pyrrolidine-3-carboxamide Not reported Not reported Not reported -
N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5d) 4-Fluorobenzylthio Acetamide 140–141 86 Not reported
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzylthio Acetamide 132–134 74 Not reported
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Benzylthio Acetamide 133–135 88 Not reported
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 5-Isopropyl Pyrrolidine-3-carboxamide Not reported Not reported Not reported
1-(4-Fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 5-Methyl Pyrrolidine-3-carboxamide Not reported Not reported Not reported
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide 5-Cyclohexyl Pyrrolidine-3-carboxamide Not reported Not reported Not reported

Key Observations:

Impact of Halogenation on Physical Properties: The 4-fluorobenzylthio substituent (Target and 5d) correlates with higher melting points (e.g., 140–141°C for 5d) compared to non-fluorinated analogs like 5h (133–135°C) or chlorinated analogs like 5e (132–134°C). Fluorine’s electronegativity likely enhances intermolecular interactions (e.g., dipole-dipole, halogen bonding) .

However, the acetamide series () demonstrates higher synthetic yields (74–88%), possibly due to fewer steric challenges during coupling .

Thiadiazole Substituent Diversity: Alkyl vs.

Molecular Weight and Complexity :

  • The target compound’s molecular weight (estimated >400 g/mol) exceeds that of acetamide derivatives (e.g., 5d: ~413 g/mol), which may influence solubility and bioavailability. Pyrrolidinecarboxamide derivatives (e.g., : C19H20FN4O2S) prioritize hydrogen-bonding motifs over steric bulk .

Biological Activity

N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed examination of its biological activity, including case studies and research findings from various sources.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C17H16FN3OS2C_{17}H_{16}FN_{3}OS_{2} and a molecular weight of approximately 359.44 g/mol. It features a thiadiazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

  • Cytotoxicity Studies : Research indicates that derivatives of thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values as low as 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibition .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest. For example, studies have demonstrated that treatment with certain thiadiazole derivatives leads to increased levels of pro-apoptotic proteins such as Bax and caspases in treated cells .
  • Selectivity : Notably, some derivatives exhibit higher selectivity for cancer cells over normal cells, suggesting a favorable therapeutic index. This selectivity is crucial for minimizing side effects during treatment .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. A review highlighted that various 1,3,4-thiadiazole compounds exhibit activity against a range of pathogens, including bacteria and fungi .

Case Studies

  • In Vivo Studies : In vivo experiments using tumor-bearing mice have shown that certain thiadiazole derivatives can effectively target tumor cells, demonstrating their potential for clinical applications in cancer therapy .
  • Structure-Activity Relationship (SAR) : SAR studies reveal that modifications to the thiadiazole structure can significantly enhance biological activity. For instance, substituting different groups on the phenyl ring has been shown to improve cytotoxicity profiles .

Data Summary Table

Biological Activity Cell Line/Pathogen IC50 Value (µg/mL) Mechanism
AnticancerMCF-70.28Apoptosis induction
AnticancerHepG29.6Cell cycle arrest
AntimicrobialVarious bacteriaVariableInhibition of growth

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